molecular formula C29H26N2O2S B2409330 (Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide CAS No. 151320-68-2

(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide

Cat. No.: B2409330
CAS No.: 151320-68-2
M. Wt: 466.6
InChI Key: YWGKMTRAZUFPBO-HFTWOUSFSA-N
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Description

(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is a synthetic chemical compound of significant interest in advanced research applications. Its complex structure, featuring benzimidamide, benzyl, phenyl, and tosylvinyl groups, suggests potential as a key intermediate or scaffold in organic synthesis and medicinal chemistry. Compounds with benzimidamide and related structures are frequently investigated for their diverse biological activities and are valuable tools in drug discovery efforts . Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop novel therapeutic agents, or study specific biochemical mechanisms. The presence of the tosyl (p-toluenesulfonyl) group makes it a potential candidate for cross-coupling reactions or as a protecting group in multi-step synthetic pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)/b28-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGKMTRAZUFPBO-HFTWOUSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=NCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=NCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sulfuric acid, and cerium (IV) sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of (Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide with bromine can lead to the formation of brominated derivatives .

Comparison with Similar Compounds

Biological Activity

(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O2SC_{21}H_{18}N_2O_2S. The compound features a benzimidamide core, which is known for its diverse biological properties. The presence of the benzyl and tosylvinyl substituents may influence its pharmacological profile.

1. Receptor Binding Affinity

Recent studies have indicated that compounds with similar structural features exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. For instance, a series of N-benzyl phenethylamines demonstrated high affinity at the 5-HT2A receptor, with some compounds achieving subnanomolar binding affinities . This suggests that this compound may also interact favorably with these receptors.

2. Inhibitory Activity Against Enzymes

The compound's potential as an inhibitor of key enzymes has been explored. For example, derivatives of similar structures have shown inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). In a study involving related compounds, several demonstrated good inhibitory effects against MAO-A and MAO-B, indicating that modifications in the structure can lead to enhanced enzyme inhibitory properties .

3. Antioxidant Activity

Research has indicated that compounds containing benzimidamide moieties often exhibit antioxidant properties. The presence of specific substituents can enhance this activity, making it a potential candidate for further investigation in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related compounds suggest:

  • Benzyl Substitution : Variations in the benzyl group significantly affect receptor binding affinity and functional activity at serotonin receptors .
  • Tosylvinyl Influence : The tosylvinyl group may modulate the electronic properties of the compound, impacting its interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Receptor BindingHigh affinity for 5-HT2A
Enzyme InhibitionInhibitory effects on MAO
Antioxidant ActivityPotential antioxidant propertiesGeneral literature

Case Study 1: Serotonin Receptor Agonism

In a study investigating various N-benzyl phenethylamines, it was found that modifications on the benzyl group led to significant changes in receptor binding profiles. For example, compounds with hydroxyl or methoxy substitutions showed enhanced affinity for the 5-HT2A receptor . This highlights the importance of substituent choice in developing potent receptor agonists.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibitory effects of benzimidamide derivatives on AChE and BChE. While most compounds showed limited efficacy against AChE, several exhibited promising inhibition rates against BChE, suggesting that further optimization could yield effective inhibitors for neurodegenerative diseases .

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